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For Researchers, Scientists, and Drug Development Professionals

Abstract
Ethyl 5-nitrobenzofuran-2-carboxylate is a heterocyclic organic compound featuring a

benzofuran core substituted with a nitro group and an ethyl ester. This molecule serves as a

valuable intermediate in the synthesis of more complex pharmaceutical and agrochemical

compounds.[1][2] Derivatives of benzofuran are recognized for a wide array of pharmacological

activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer

properties.[3][4] The presence of the nitro group and the ester functionality on the benzofuran

scaffold provides reactive sites for further chemical modifications, making it a versatile building

block in medicinal chemistry and material science.[1] This guide provides a comprehensive

overview of the physical and chemical properties, synthesis, and potential biological

applications of Ethyl 5-nitrobenzofuran-2-carboxylate.

Chemical and Physical Properties
Ethyl 5-nitrobenzofuran-2-carboxylate is a solid at room temperature, typically appearing as

a light yellow to brown powder or crystalline solid.[5][6] Below is a summary of its key physical
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and chemical properties.

Physical Properties
Property Value Source

Molecular Formula C₁₁H₉NO₅ [7][8][9]

Molecular Weight 235.19 g/mol [7][8][9]

Melting Point 152-156 °C [8]

Appearance
Light yellow to Brown powder

to crystal
[5][6]

Assay (Purity) >97.0% (GC) [5][6][8]

Chemical Identifiers
Identifier Value Source

CAS Number 69604-00-8 [7][8]

IUPAC Name
ethyl 5-nitro-1-benzofuran-2-

carboxylate
[7]

SMILES
CCOC(=O)c1cc2cc(ccc2o1)--

INVALID-LINK--=O
[7][8]

InChI

1S/C11H9NO5/c1-2-16-

11(13)10-6-7-5-8(12(14)15)3-

4-9(7)17-10/h3-6H,2H2,1H3

[7][8]

InChIKey
ATHBGWVHAWGMAL-

UHFFFAOYSA-N
[7][8]

Computed Properties
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Property Value Source

XLogP3 2.7 [7]

Hydrogen Bond Donor Count 0 [7]

Hydrogen Bond Acceptor

Count
5 [7]

Rotatable Bond Count 3 [7]

Exact Mass 235.04807239 Da [7]

Topological Polar Surface Area 85.3 Å² [7]

Spectral Data
While publicly accessible raw spectral data is limited, the following information has been

compiled from available databases.

NMR Spectroscopy
¹H and ¹³C NMR spectra for Ethyl 5-nitrobenzofuran-2-carboxylate have been recorded.[5][7]

The expected chemical shifts can be predicted based on the structure.

Expected ¹H NMR Chemical Shifts:

Ethyl group (CH₂): ~4.4 ppm (quartet)

Ethyl group (CH₃): ~1.4 ppm (triplet)

Benzofuran ring protons: ~7.5-8.5 ppm (multiplets)

Expected ¹³C NMR Chemical Shifts:

Carbonyl carbon (C=O): ~160-170 ppm

Benzofuran ring carbons: ~110-160 ppm

Ethyl group (CH₂): ~60-65 ppm
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Ethyl group (CH₃): ~14-15 ppm

Infrared (IR) Spectroscopy
An FTIR spectrum has been recorded using the KBr wafer technique.[7] Key expected

absorption bands include:

C=O stretching (ester): ~1720-1740 cm⁻¹

NO₂ stretching (asymmetric): ~1520-1560 cm⁻¹

NO₂ stretching (symmetric): ~1340-1360 cm⁻¹

C-O stretching (ester and furan): ~1000-1300 cm⁻¹

Aromatic C=C stretching: ~1450-1600 cm⁻¹

Mass Spectrometry
The fragmentation pattern in mass spectrometry would be influenced by the ester and nitro

groups. Expected fragmentation would involve the loss of the ethoxy group (-OCH₂CH₃),

ethylene (-C₂H₄) via McLafferty rearrangement, and loss of NO₂.

Experimental Protocols
Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate
A reported synthesis method involves the cyclization of 2-bromo-3-(5-nitro-2-hydroxyphenyl)-

propionate.[10]

Procedure:

Charge a reaction flask with 39.7g of ethyl 2-bromo-3-(5-nitro-2-hydroxyphenyl)-propionate.

Add 500ml of ethanol and 25ml of triethylamine.

Heat the mixture under reflux for 8 hours.
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After the reaction, concentrate the mixture under reduced pressure to remove most of the

ethanol.

Add 200ml of water and adjust the pH to 6-7 with 0.1mol/L hydrochloric acid.

Filter the resulting solid, wash the filter cake with water, and dry under vacuum to obtain

Ethyl 5-nitrobenzofuran-2-carboxylate.

The following diagram illustrates a general workflow for a chemical synthesis and purification

process.

Starting Materials &
Reagents

Reaction under
Reflux

Work-up
(Solvent Removal, pH Adjustment)

Isolation
(Filtration)

Purification
(Washing, Drying)

Final Product:
Ethyl 5-nitrobenzofuran-2-carboxylate

Click to download full resolution via product page

General workflow for the synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate.

Biological Activity Assays
Benzofuran derivatives have shown potential as both anticancer and antimicrobial agents.[11]

[12] Below are generalized protocols for evaluating these activities.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method to assess cell viability.

Protocol:

Seed cancer cells in a 96-well plate and incubate for 24 hours.

Treat the cells with varying concentrations of Ethyl 5-nitrobenzofuran-2-carboxylate and

incubate for 48-72 hours.

Add MTT solution to each well and incubate for 4 hours.

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Measure the absorbance at approximately 570 nm using a microplate reader.

Calculate the concentration that inhibits 50% of cell growth (IC₅₀).

The logical flow of an MTT assay is depicted in the following diagram.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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